5-(N,4-dimethylphenylsulfonamido)-N-(4-methoxyphenyl)-N,2,4-trimethylbenzenesulfonamide
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Overview
Description
5-(N,4-dimethylphenylsulfonamido)-N-(4-methoxyphenyl)-N,2,4-trimethylbenzenesulfonamide is a synthetic compound used in various scientific and industrial applications. This article explores its synthesis, reactions, applications, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is synthesized through multi-step chemical processes involving sulfonamide and trimethylbenzene derivatives. The synthetic route typically involves nitration, sulfonation, and amination reactions. Key steps include the reaction of 4-dimethylphenylsulfonamide with 4-methoxyaniline, followed by a trimethylbenzene derivative, under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production requires scalability and efficiency. Typical methods involve using high-pressure reactors, automated feeding systems for reagents, and continuous monitoring of reaction parameters to maintain consistency and yield.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, such as:
Oxidation: : Converts the compound to its corresponding sulfoxide or sulfone derivatives.
Reduction: : Involves reducing agents like hydrogen gas to yield amine derivatives.
Substitution: : Reacts with halogens or other nucleophiles to replace functional groups.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate.
Reduction: : Hydrogenation using a catalyst like palladium on carbon.
Substitution: : Nucleophiles like sodium hydroxide or halogens under controlled temperature and pH conditions.
Major Products Formed
Oxidation forms sulfoxides and sulfones.
Reduction yields amines.
Substitution produces various derivatives depending on the substituents used.
Scientific Research Applications
This compound has diverse applications across several scientific disciplines:
Chemistry: : Used as a reagent in synthetic organic chemistry.
Biology: : Studied for its potential effects on biological systems.
Medicine: : Investigated for its pharmacological properties.
Industry: : Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The compound's mechanism involves interacting with molecular targets such as enzymes or receptors. It modulates biological pathways by binding to specific sites, altering the activity of target proteins or biochemical processes.
Comparison with Similar Compounds
Similar compounds include other sulfonamide derivatives and trimethylbenzene compounds. Unique features include its specific functional groups, which provide distinct reactivity and applications.
List of Similar Compounds
4-dimethylphenylsulfonamide
4-methoxyaniline derivatives
Trimethylbenzene derivatives
Properties
IUPAC Name |
N-(4-methoxyphenyl)-N,2,4-trimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5S2/c1-17-7-13-22(14-8-17)32(27,28)26(5)23-16-24(19(3)15-18(23)2)33(29,30)25(4)20-9-11-21(31-6)12-10-20/h7-16H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKXWNJYEYIDLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC(=C(C=C2C)C)S(=O)(=O)N(C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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